HLB and Water Dispersibility: SSL vs. Calcium Stearoyl Lactylate (CSL)
SSL exhibits an HLB of 10–12, approximately 2.0–2.4× higher than the HLB of 5.1 reported for calcium stearoyl lactylate (CSL), its closest structural analog [1][2]. This quantitative difference manifests as SSL being dispersible in warm water without pre-hydration, whereas CSL is only slightly soluble in hot water (0.5 g/100 mL at 20 °C) and requires pre-hydration for effective incorporation [3]. Consequently, SSL is preferentially suited for oil-in-water (O/W) emulsification systems, while CSL is limited to water-in-oil (W/O) or fat-continuous applications.
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) |
|---|---|
| Target Compound Data | SSL: HLB 10–12 (dispersible in warm water; no pre-hydration required) |
| Comparator Or Baseline | CSL: HLB 5.1 (0.5 g/100 mL cold water solubility; pre-hydration required) |
| Quantified Difference | SSL HLB is 2.0–2.4× higher than CSL; water solubility at 20 °C differs by orders of magnitude |
| Conditions | Standard HLB determination methods; water solubility at 20 °C |
Why This Matters
Procurement decisions for O/W emulsion systems (beverage creamers, cake batters, cream liqueurs) must prioritize SSL over CSL to avoid pre-hydration steps and ensure rapid, uniform dispersion in aqueous-phase production processes.
- [1] Wikipedia contributors. Sodium stearoyl lactylate. Wikipedia, The Free Encyclopedia. HLB for SSL is 10–12. View Source
- [2] Wikipedia contributors. Calcium stearoyl-2-lactylate. Wikipedia, The Free Encyclopedia. The HLB for CSL is 5.1. View Source
- [3] Eastar Chemical. CSL and SSL Food Additives: Characteristics, Applications, and Comparative Analysis. 2026. CSL water solubility: 0.5 g/100mL at 20 °C; SSL disperses in warm water. View Source
